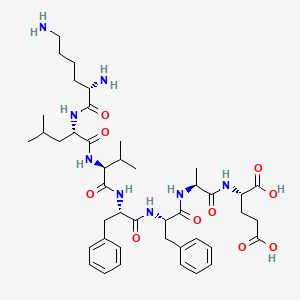Klvffae
CAS No.:
Cat. No.: VC16612997
Molecular Formula: C43H64N8O10
Molecular Weight: 853.0 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C43H64N8O10 |
|---|---|
| Molecular Weight | 853.0 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]pentanedioic acid |
| Standard InChI | InChI=1S/C43H64N8O10/c1-25(2)22-32(48-38(55)30(45)18-12-13-21-44)41(58)51-36(26(3)4)42(59)50-34(24-29-16-10-7-11-17-29)40(57)49-33(23-28-14-8-6-9-15-28)39(56)46-27(5)37(54)47-31(43(60)61)19-20-35(52)53/h6-11,14-17,25-27,30-34,36H,12-13,18-24,44-45H2,1-5H3,(H,46,56)(H,47,54)(H,48,55)(H,49,57)(H,50,59)(H,51,58)(H,52,53)(H,60,61)/t27-,30-,31-,32-,33-,34-,36-/m0/s1 |
| Standard InChI Key | GUFKZTLOCPEOGU-GYQIDMAWSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N |
Structural and Biochemical Characteristics of KLVFFAE
Sequence Origin and Physicochemical Properties
KLVFFAE (Aβ₁₆–₂₂) is a seven-residue peptide fragment of the amyloid-beta protein, which is proteolytically cleaved from the amyloid precursor protein (APP). Its sequence—K (lysine), L (leucine), V (valine), F (phenylalanine), F (phenylalanine), A (alanine), E (glutamic acid)—confers pronounced hydrophobicity due to the predominance of aliphatic (L, V) and aromatic (F) residues . The terminal lysine (K¹⁶) and glutamic acid (E²²) introduce electrostatic interactions that modulate aggregation kinetics .
Synthesis and Structural Confirmation
KLVFFAE is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry . Post-synthesis purification by reverse-phase HPLC ensures homogeneity. Structural characterization via circular dichroism (CD) spectroscopy reveals a dominant β-sheet conformation in aqueous solutions, while X-ray fiber diffraction and infrared (IR) spectroscopy confirm cross-β structures in fibrillar assemblies . Modifications such as nitrile probes at Phe¹⁹ and Phe²⁰ have been employed to study side-chain interactions during aggregation .
Table 1: Key Physicochemical Properties of KLVFFAE
| Property | Value/Description |
|---|---|
| Molecular Weight | 867.02 Da |
| Isoelectric Point (pI) | ~4.5 (acidic due to E²²) |
| Aggregation Propensity | High (β-sheet formation) |
| Solubility in Water | Low (hydrophobic core dominates) |
Role of KLVFFAE in Amyloid Aggregation
Mechanism of Fibril Formation
KLVFFAE serves as a nucleation site for Aβ aggregation. Its hydrophobic residues (LVFFA) drive self-assembly via van der Waals interactions and π-π stacking between phenylalanine side chains . The terminal charged residues (K¹⁶, E²²) moderate aggregation kinetics through electrostatic repulsion, which can be altered by pH or ionic strength . Mutational studies demonstrate that Phe¹⁹ and Phe²⁰ are critical for β-sheet stability; replacing Phe¹⁹ with alanine reduces fibril formation, whereas Phe²⁰ substitutions disrupt packing density .
Cross-Reactivity with α-Synuclein Fibrils
KLVFFAE-derived peptides, such as KLVFWAK and ELVFWAE, bind α-synuclein (αS) fibrils in Parkinson’s disease models . The substitution of Phe¹⁹ with tryptophan (W) enhances affinity for αS fibrils while minimizing self-aggregation. C-terminal capping (e.g., amidation) further improves conformer-specificity, enabling selective detection of fibrils over monomers or oligomers . Binding is mediated by hydrophobic interactions with αS’s NAC domain and electrostatic complementarity .
Therapeutic Applications: Inhibition of Amyloid Aggregation
KLVFFA-Conjugated Inhibitors
Bivalent conjugates linking KLVFFA to steric hindrance-inducing scaffolds (e.g., cyclopeptides) exhibit potent anti-aggregation effects. For example, a click chemistry-derived KLVFFA-cyclopeptide conjugate inhibits Aβ₄₀ fibrillization at a 0.02:1 molar ratio (inhibitor:Aβ), outperforming monomeric KLVFFA by orders of magnitude . Atomic force microscopy (AFM) confirms reduced fibril density and altered morphology in treated samples .
Table 2: Efficacy of KLVFFAE-Based Inhibitors
| Compound | IC₅₀ (µM) | Target Protein | Mechanism |
|---|---|---|---|
| KLVFFA-Cyclopeptide | 0.005 | Aβ₄₀ | Steric hindrance |
| Curcumin-KLVFFA Conjugate | 0.1 | Aβ₄₂ | Competitive binding |
| Capped FITC-KLVFWAK | N/A | αS fibrils | Fibril-specific detection |
Modulation of Aggregation Kinetics
Co-incubation of KLVFFAE variants with Aβ or αS alters aggregation pathways. KLVFWAK delays αS fibrillization by stabilizing oligomers, whereas ELVFWAE accelerates fibril maturation . These effects are attributed to differential electrostatic interactions: KLVFWAK’s lysine residues repel positively charged αS monomers, while ELVFWAE’s glutamate promotes hydrophobic clustering .
Diagnostic and Detection Tools
Fluorescent Probes for Fibril Detection
Capped FITC-KLVFWAK (fluorescein isothiocyanate-labeled) enables specific detection of αS fibrils in vitro. This probe exhibits minimal binding to monomers or oligomers, with binding affinity (Kd) values of <100 nM for fibrils versus >1 µM for non-fibrillar species . Applications include real-time monitoring of αS aggregation via fluorescence polarization and Thioflavin T (ThT) assays .
Structural Insights from Modified Probes
Incorporation of nitrile or isotopic labels into KLVFFAE allows residue-level analysis of fibril architecture. For instance, ¹³C-labeled Phe¹⁹ in KLVFFAE reveals asymmetric packing in Aβ fibrils via solid-state NMR, informing models of cross-β stacking .
Challenges and Future Directions
Conformer-Specificity Optimization
Current KLVFFAE-based probes exhibit limited discrimination between polymorphic fibril strains. Engineering peptides with β-sheet breaker motifs (e.g., proline substitutions) or nanobody fusion could enhance specificity .
In Vivo Delivery and Toxicity
While KLVFFAE conjugates show promise in vitro, their blood-brain barrier (BBB) permeability and off-target effects remain uncharacterized. Strategies such as nanoparticle encapsulation or cell-penetrating peptide fusion are under investigation .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume